molecular formula C12H14F2O B1325459 2',4'-Difluoro-3,3-dimethylbutyrophenone CAS No. 898764-94-8

2',4'-Difluoro-3,3-dimethylbutyrophenone

Cat. No.: B1325459
CAS No.: 898764-94-8
M. Wt: 212.24 g/mol
InChI Key: YMAUWJWWYLBASD-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3,3-dimethylbutyrophenone is an organic compound with the molecular formula C12H14F2O. It is characterized by the presence of two fluorine atoms and a butyrophenone structure, making it a unique compound in the field of organic chemistry .

Preparation Methods

The synthesis of 2’,4’-Difluoro-3,3-dimethylbutyrophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 3,3-dimethylbutan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2’,4’-Difluoro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2’,4’-Difluoro-3,3-dimethylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

2’,4’-Difluoro-3,3-dimethylbutyrophenone can be compared with other similar compounds such as:

The uniqueness of 2’,4’-Difluoro-3,3-dimethylbutyrophenone lies in its specific structure and the presence of both fluorine atoms and a butyrophenone moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUWJWWYLBASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642412
Record name 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-94-8
Record name 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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